2-(Cyclobutylmethyl)-2-methylbutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclobutylmethyl)-2-methylbutanal is an organic compound characterized by a cyclobutylmethyl group attached to a butanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutylmethyl)-2-methylbutanal can be achieved through several methods. One common approach involves the use of cyclobutylmethyl bromide and 2-methylbutanal in a nucleophilic substitution reaction. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclobutylmethyl)-2-methylbutanal undergoes various chemical reactions, including:
Substitution: The cyclobutylmethyl group can participate in substitution reactions, particularly with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles, and strong bases.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclobutylmethyl)-2-methylbutanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethyl)-2-methylbutanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially altering their activity. The cyclobutylmethyl group may also influence the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Cyclobutylmethyl bromide: Shares the cyclobutylmethyl group but differs in its functional group.
2-Methylbutanal: Similar backbone structure but lacks the cyclobutylmethyl group.
Cyclobutylmethanol: Contains the cyclobutylmethyl group but has an alcohol functional group instead of an aldehyde.
Uniqueness: 2-(Cyclobutylmethyl)-2-methylbutanal is unique due to the combination of its cyclobutylmethyl group and aldehyde functional group.
Properties
Molecular Formula |
C10H18O |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-(cyclobutylmethyl)-2-methylbutanal |
InChI |
InChI=1S/C10H18O/c1-3-10(2,8-11)7-9-5-4-6-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
PPOGQASXTIBUJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC1CCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.